molecular formula C3H7NaO4S B13421922 Sodium1-hydroxypropane-1-sulfonate

Sodium1-hydroxypropane-1-sulfonate

Cat. No.: B13421922
M. Wt: 162.14 g/mol
InChI Key: ZSZFXZHKVNYPLL-UHFFFAOYSA-M
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Description

General Overview of Organosulfonate Chemistry

Organosulfonate chemistry is a significant branch of organosulfur chemistry, focusing on compounds that contain a sulfonate group (-SO₃⁻) directly bonded to a carbon atom of an organic molecule. studysmarter.co.uk This direct carbon-sulfur bond distinguishes them from organosulfates (R-O-SO₃⁻), where the sulfur atom is linked to the organic moiety via an oxygen atom, forming a sulfate (B86663) ester. wikipedia.org

Organosulfonates are characterized by the presence of the sulfonate functional group, which imparts a strong anionic nature to the molecules. This charge, combined with the organic (often hydrocarbon) part of the molecule, results in amphiphilic properties, making many organosulfonates effective anionic surfactants. studysmarter.co.uk Their ability to modify the interface between different phases, such as oil and water, makes them valuable in a wide array of applications, including as detergents, emulsifiers, and wetting agents. studysmarter.co.uknumberanalytics.com Beyond surfactants, organosulfonates serve as crucial intermediates in organic synthesis and are utilized as catalysts and in specialized applications like hydraulic fracturing fluids. studysmarter.co.uknumberanalytics.com The stability of the carbon-sulfur bond generally makes organosulfonates resistant to hydrolysis compared to organosulfates.

Structural Classes of Hydroxyalkanesulfonates and Their Significance in Chemical Research

Within the broad category of organosulfonates, hydroxyalkanesulfonates are a distinct class characterized by the presence of at least one hydroxyl (-OH) group and one sulfonate (-SO₃H or its salt form, -SO₃Na) group attached to an alkane framework. Their general structure combines the polarity of both the hydroxyl and sulfonate groups with the nonpolar character of the hydrocarbon chain.

A particularly important subclass is the α-hydroxyalkanesulfonates . In these compounds, the hydroxyl and sulfonate groups are attached to the same carbon atom (the C-1 or alpha carbon). Sodium 1-hydroxypropane-1-sulfonate is a prime example of this structural class. These compounds are typically formed through the nucleophilic addition of a bisulfite salt to an aldehyde. wikipedia.orglibretexts.org This reaction is reversible and has been historically significant as a method for the purification of aldehydes, as the resulting α-hydroxyalkanesulfonate adducts are often crystalline solids that can be easily separated from non-aldehydic impurities and then reverted to the pure aldehyde. wikipedia.orglibretexts.orgacs.org

The significance of hydroxyalkanesulfonates in chemical research is multifaceted:

In Organic Synthesis: They serve as stable, solid "aldehyde surrogates," which can be used to handle volatile or hazardous aldehydes more safely. researchgate.net The aldehyde can be regenerated when needed by treating the adduct with either a dilute acid or base. libretexts.org

As Surfactants: More complex, long-chain hydroxyalkanesulfonates are researched for their surfactant properties. The introduction of a hydroxyl group near the sulfonate head can influence the compound's solubility, critical micelle concentration (CMC), and surface tension reduction capabilities, making them of interest for creating specialized, high-performance surfactants. news-medical.net

In Atmospheric Chemistry: Simple hydroxyalkanesulfonates, such as hydroxymethanesulfonate (the adduct of formaldehyde (B43269) and bisulfite), are studied for their role in atmospheric processes. They can act as reservoirs for sulfur(IV) in atmospheric water droplets, influencing the chemical composition of aerosols and fog. acs.org

Historical Development of Research on Sodium 1-hydroxypropane-1-sulfonate and Related Structures

Specific research into Sodium 1-hydroxypropane-1-sulfonate is intrinsically linked to the long-established chemistry of aldehyde-bisulfite adducts. The reaction between aldehydes and bisulfite salts to form α-hydroxyalkanesulfonates has been known for well over a century and was historically employed as a standard laboratory technique for purifying aldehydes. wikipedia.orgresearchgate.netgoogle.com These adducts were referred to as "Bertagnini's salts" in some older literature. researchgate.net

Early structural understanding of these adducts evolved over time. Investigations into the reaction products of aldehydes with sulfur dioxide-containing reagents were conducted as early as the 1860s by Hugo Schiff. nih.gov However, it was the work of Prud'homme in 1900 that correctly elucidated the fundamental structure. Prud'homme demonstrated that the reaction of an aldehyde with bisulfite results in a sulfonic acid derivative where the sulfonate group is attached directly to the aldehyde's carbonyl carbon, a finding that was repeatedly confirmed in subsequent decades. nih.gov

Therefore, the "development" of Sodium 1-hydroxypropane-1-sulfonate was not a singular discovery event but rather a consequence of applying this well-understood, general chemical reaction to a specific aldehyde—propanal (also known as propionaldehyde). The formation of Sodium 1-hydroxypropane-1-sulfonate occurs when propanal is reacted with an aqueous solution of sodium bisulfite.

The primary historical and ongoing research significance of this compound and its relatives lies in their utility as a tool in organic chemistry rather than as a target molecule with unique applications of its own. The focus has been on the general class of α-hydroxyalkanesulfonates as a means to isolate, protect, and purify aldehydes, a technique that remains relevant in modern organic process research and development. acs.orgnih.gov

Data Table: Properties of Sodium 1-hydroxypropane-1-sulfonate

PropertyValue
Chemical Formula C₃H₇NaO₄S
CAS Number 32792-21-5 biosynth.comchembk.com
Molecular Weight 162.14 g/mol
Synonyms Propanal, 1-hydroxy-, 1-sulfonate, sodium salt; Sodium 1-sulfopropan-1-ol
Appearance White to off-white solid
Structure α-hydroxyalkanesulfonate

Properties

Molecular Formula

C3H7NaO4S

Molecular Weight

162.14 g/mol

IUPAC Name

sodium;1-hydroxypropane-1-sulfonate

InChI

InChI=1S/C3H8O4S.Na/c1-2-3(4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1

InChI Key

ZSZFXZHKVNYPLL-UHFFFAOYSA-M

Canonical SMILES

CCC(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Sodium 1-hydroxypropane-1-sulfonate

Traditional methods for synthesizing Sodium 1-hydroxypropane-1-sulfonate have been refined over time to improve yield and purity. These routes form the foundation of its laboratory and industrial production.

A common method for preparing 1,3-propane sultone, a precursor to Sodium 1-hydroxypropane-1-sulfonate, involves the reaction of allyl alcohol with sodium bisulfite. wikipedia.org This reaction is typically acid-catalyzed. wikipedia.org The presence of oxygen is a critical factor, as sodium bisulfite can act as an oxygen scavenger, reacting with dissolved oxygen. jabonline.in The reaction of allyl alcohol, which has the chemical formula CH₂=CHCH₂OH, is a key step in the synthesis of various specialized compounds. wikipedia.org In some procedures, sodium metabisulfite (B1197395) is used as a sulfur dioxide equivalent for the synthesis of 3-sulfolenes from allylic alcohols. rsc.org The gas-phase reactions of allyl alcohol with OH radicals and ozone have also been studied, providing insights into its atmospheric chemistry. nih.gov

1,3-Propane sultone, an organosulfur compound with the formula (CH₂)₃SO₃, is a cyclic sulfonate ester that serves as a key intermediate. wikipedia.org It is susceptible to nucleophilic attack and hydrolyzes to 3-hydroxypropanesulfonic acid. wikipedia.org This hydrolysis is a crucial step in the synthesis of Sodium 1-hydroxypropane-1-sulfonate. The controlled nature of this reaction allows for the production of the desired hydroxysulfonate. A method for preparing 1,3-propane sultone involves dripping allyl chloride into a sodium metabisulfite aqueous solution to produce sodium allyl sulfonate, which then undergoes further reactions including hydrolysis to yield the target product. google.com

Alternative methods for the synthesis of hydroxysulfonates are continuously being explored. One such approach involves the sulfonation of 1-hydroxypropane with sulfur trioxide, followed by neutralization with sodium hydroxide (B78521) to form the sodium salt. evitachem.com Another patented method describes the preparation of 1,3-propane sultone starting from propenyl and sodium hydrogensulfite, which generates 3-hydroxypropionate (B73278) sodiums that are then acidified and processed to the final product. google.com

Novel Synthetic Strategies for Hydroxyalkanesulfonate Derivatives

Recent research has focused on developing more efficient and selective methods for synthesizing hydroxyalkanesulfonate derivatives, often employing novel reagents and strategies.

Cyclic sulfates have emerged as versatile synthons in organic synthesis, acting as epoxide analogues. nih.govscispace.com They are generally more reactive than their acyclic counterparts and can be prepared from diols by reaction with thionyl chloride to form cyclic sulfites, followed by ruthenium-catalyzed oxidation. researchgate.net This strategy has been successfully applied to the synthesis of hydroxy sulfonate surfactants. nih.govresearchgate.net The main chain of these surfactants can be constructed by reacting a 1,2-dodecane sulfate (B86663) with various hydroxy/alkoxysulfonates. nih.gov The high reactivity of cyclic sulfates towards nucleophiles makes them valuable intermediates for creating complex molecules. researchgate.netacs.org

Mechanistic Studies of Hydroxyalkanesulfonate Formation

The formation of hydroxyalkanesulfonates from epoxides like epichlorohydrin (B41342) is fundamentally governed by nucleophilic addition and substitution principles.

The core reaction for the formation of hydroxyalkanesulfonates from an epoxide involves the nucleophilic attack of a bisulfite or sulfite (B76179) ion on one of the carbon atoms of the epoxide ring. e3s-conferences.orgnumberanalytics.com This attack leads to the opening of the strained three-membered ring. In this mechanism, the bisulfite ion (HSO₃⁻) acts as the nucleophile, a species rich in electrons, which seeks an electrophilic (electron-deficient) center. numberanalytics.comkhanacademy.org The carbon atoms of the epichlorohydrin ring are electrophilic due to the ring strain and the electron-withdrawing nature of the adjacent oxygen and chlorine atoms.

The general steps of the nucleophilic addition are:

The nucleophile attacks an electrophilic carbon atom of the epoxide. libretexts.org

This attack causes the carbon-oxygen bond of the epoxide ring to break, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

The resulting alkoxide is then protonated, typically by water or another protic species in the medium, to yield the final hydroxyl group.

Regioselectivity refers to the preference for the nucleophile to attack one specific site over another. In the case of epichlorohydrin reacting with a sulfite nucleophile, the attack can theoretically occur at either the terminal (C3) or the central (C2) carbon of the epoxide ring. The reaction conditions, including the pH and the presence of catalysts, play a crucial role in determining the final product isomer.

The use of a mixture of alkali metal bisulfite and sulfite, with the reaction medium having a pH between 3 and 8, is a key factor in controlling the reaction. google.com While not explicitly labeled a catalyst in all contexts, the presence of sodium sulfite in addition to sodium bisulfite significantly accelerates the reaction and drives it to high conversion, suggesting it plays a role in the reaction pathway. google.com The sulfite ion (SO₃²⁻) is a stronger nucleophile than the bisulfite ion (HSO₃⁻). Quantum chemistry calculations on similar systems, such as the reaction of aldehydes with dissolved sulfur dioxide, have shown that the reaction barrier is significantly lower for the sulfite ion compared to the bisulfite ion, indicating that the reaction with sulfite is kinetically favored. nih.gov This suggests that maintaining a pH where a sufficient concentration of the more reactive sulfite ion exists is beneficial for the reaction rate.

Organocatalysts are known to govern regiodivergent reactions, where different catalysts can lead to different regioisomeric products from the same starting material. mdpi.com While specific organocatalysts for the synthesis of sodium 1-hydroxypropane-1-sulfonate are not detailed in the provided context, the principle that catalysts can steer the reaction towards a desired isomer is a fundamental concept in organic synthesis.

The primary method for optimizing the synthesis of hydroxyalkanesulfonates from epichlorohydrin involves minimizing the formation of unwanted side products. Potential side reactions include the formation of the undesired regioisomer, hydrolysis of the epichlorohydrin starting material, and the formation of dimers or oligomers. nih.govresearchgate.net

For instance, in related syntheses of hydroxysulfonates, the formation of dimeric species like 4-oxa-heptane-1,7-disulfonic acid has been observed as a significant side product. nih.govresearchgate.net The hydrolysis of epichlorohydrin to form glycerol (B35011) and related compounds is another potential side reaction, especially under non-optimized pH and temperature conditions.

Reaction optimization strategies focus on several key parameters:

Stoichiometry: Using a slight excess of the epichlorohydrin or the bisulfite/sulfite mixture can help drive the reaction to completion while minimizing unreacted starting materials. google.com

Temperature Control: Maintaining the reaction temperature within a specific range (e.g., 70-80°C) is crucial. google.com Lower temperatures may lead to slow reaction rates, while excessively high temperatures could promote side reactions like hydrolysis or polymerization.

Catalyst/Promoter Concentration: The proportion of alkali metal sulfite to bisulfite is a critical parameter. A concentration of 2 to 3.5 mole percent of sulfite has been found to be effective for achieving high conversion rapidly. google.com

Inert Atmosphere: Conducting the reaction under a nitrogen blanket helps to prevent the oxidation of the sulfite/bisulfite, ensuring its availability for the primary reaction. google.com

By carefully controlling these factors, conversions exceeding 99% can be achieved, indicating a highly optimized process with minimal side product formation. google.com

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Types of Sodium 1-hydroxypropane-1-sulfonate

The compound undergoes several basic reactions, including nucleophilic substitutions, redox processes, and acid-base reactions centered on its hydroxyl group.

Nucleophilic substitution reactions involving sodium 1-hydroxypropane-1-sulfonate can proceed in two ways: the compound can act as a nucleophile, or it can be the substrate for a nucleophilic attack.

The hydroxyl group (-OH) possesses lone pairs of electrons, allowing it to act as a nucleophile. In the presence of a strong base like sodium hydride, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. libretexts.org This alkoxide can then attack an electrophile, such as an alkyl halide, in a reaction analogous to the Williamson ether synthesis. libretexts.org

Conversely, the hydroxyl group is a poor leaving group. For it to be substituted, it must first be converted into a better leaving group, such as a tosylate (OTs), by reacting it with tosyl chloride. libretexts.org Once converted, a good nucleophile can displace the tosylate group in an SN2 reaction. libretexts.org

The mechanism for substitution reactions can be either SN1 or SN2. chemguide.co.ukmasterorganicchemistry.com An SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. chemguide.co.uk An SN1 reaction proceeds through a carbocation intermediate, which is a stepwise process. masterorganicchemistry.comlibretexts.org The structure of the substrate is a key factor in determining the pathway. masterorganicchemistry.com

Table 1: Summary of Nucleophilic Substitution Reactions

Role of CompoundReaction TypeKey StepsExample Reagents
As NucleophileWilliamson Ether Synthesis Analogue1. Deprotonation of -OH group. 2. Attack on an electrophile.Sodium Hydride, Alkyl Halide libretexts.org
As SubstrateSubstitution of -OH1. Conversion of -OH to a good leaving group (e.g., tosylate). 2. Displacement by a nucleophile.Tosyl Chloride, followed by a nucleophile (e.g., Br⁻) libretexts.org

The presence of a primary alcohol functional group makes sodium 1-hydroxypropane-1-sulfonate susceptible to oxidation. The sulfonate group, containing sulfur in its highest oxidation state (+6), is generally resistant to further oxidation.

Oxidation: The primary alcohol can be oxidized to form different products depending on the oxidizing agent used. evitachem.com Common oxidizing agents like potassium permanganate (B83412) could potentially oxidize the alcohol to a carboxylic acid. In a related process for synthesizing hydroxy sulfonates, cyclic sulfites are oxidized to cyclic sulfates using a ruthenium trichloride (B1173362) catalyst with an oxidant like sodium hypochlorite (B82951) or sodium metaperiodate. nih.gov A patented process for producing 3-hydroxypropane-1-sulfonic acid salts involves reacting allyl alcohol with a bisulfite solution in the presence of oxygen or peroxides, where some sulfite (B76179) is oxidized to sulfate (B86663) as a side reaction. google.com

Reduction: Reduction of sodium 1-hydroxypropane-1-sulfonate is less common. The sulfonate group is very stable and requires powerful reducing agents for any transformation. In principle, strong reducing agents like lithium aluminum hydride could be used to reduce functional groups, though specific applications for this compound are not widely documented.

Table 2: Potential Oxidation and Reduction Reactions

ProcessFunctional Group TargetedPotential ReagentsPotential Product
OxidationPrimary Alcohol (-CH₂OH)Potassium Permanganate (KMnO₄) Carboxylic Acid
ReductionSulfonate (-SO₃⁻)Lithium Aluminum Hydride (LiAlH₄) Thiol or other reduced sulfur species

The hydroxyl group (-OH) on sodium 1-hydroxypropane-1-sulfonate gives the molecule its proton donor, or Brønsted-Lowry acid, characteristics. The presence of the strongly electron-withdrawing sulfonate group on the same carbon atom (the α-position) increases the acidity of the hydroxyl proton compared to a simple alcohol like propanol. This inductive effect polarizes the O-H bond, facilitating the release of the proton (H⁺). In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide ion. libretexts.org The sulfonate group itself is the conjugate base of a strong sulfonic acid and therefore does not have proton-donating ability in typical aqueous solutions. ontosight.ai

Advanced Mechanistic Insights into Reactivity

Beyond fundamental reaction types, the reactivity of sodium 1-hydroxypropane-1-sulfonate can be understood through more complex mechanistic pathways, such as hydrogen abstraction and electron transfer.

Hydrogen abstraction is a key step in many radical reactions. In sodium 1-hydroxypropane-1-sulfonate, hydrogen atoms can be abstracted from the propane (B168953) backbone by highly reactive species like hydroxyl radicals (•OH). mdpi.com The C-H bond on the carbon bearing both the hydroxyl and sulfonate groups is particularly activated and susceptible to abstraction. The stability of the resulting carbon-centered radical influences the ease of this process. The reaction barriers for hydrogen abstraction by •OH radicals are generally lower than for abstraction by hydrogen atoms, making it a more kinetically favorable process. mdpi.com

Electron transfer is the fundamental basis of all oxidation-reduction reactions. bccampus.ca When sodium 1-hydroxypropane-1-sulfonate undergoes oxidation, it formally transfers electrons to the oxidizing agent. For example, in the oxidation of the primary alcohol to an aldehyde, the carbon atom's oxidation state increases as it loses electron density to the oxidant.

These processes are integral to the compound's reactivity. In a broader context, electron transfer mechanisms are crucial in many chemical and biological systems, such as the movement of electrons through the respiratory chain to generate energy. nih.gov The reaction of sodium 1-hydroxypropane-1-sulfonate with an oxidizing or reducing agent is a clear example of an intermolecular electron transfer process.

Table 3: Mechanistic Details of Reactivity

MechanismDescriptionRelevant Site on Molecule
Hydrogen AbstractionRemoval of a hydrogen atom (proton + electron) by a radical species. mdpi.comC-H bonds, especially the α-hydrogen.
Electron TransferMovement of electrons from the compound (reductant) to an oxidant, or to the compound (oxidant) from a reductant. bccampus.caHydroxyl group (in oxidation), Sulfonate group (in potential reduction).

Derivatization Strategies and Functionalization Chemistry

The bifunctional nature of Sodium 1-hydroxypropane-1-sulfonate, possessing both a hydroxyl group and a sulfonate group, makes it a versatile precursor for the synthesis of more complex molecules, including zwitterionic monomers and larger molecular architectures. biosynth.com

Zwitterionic polymers, or polybetaines, are a class of polymers that contain an equal number of cationic and anionic groups on their repeating units. d-nb.info They are of significant interest for applications such as antifouling coatings and biocompatible materials. preprints.org Sodium 1-hydroxypropane-1-sulfonate can serve as a key building block for sulfobetaine-type zwitterionic monomers.

A common strategy for synthesizing such monomers involves the reaction of a molecule containing a nucleophilic amine with a substrate bearing a sulfonate group and a suitable leaving group. d-nb.infomdpi.com While Sodium 1-hydroxypropane-1-sulfonate itself does not have a leaving group, its hydroxyl functionality can be chemically modified for this purpose. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide.

Alternatively, a more direct approach involves using a related starting material, such as sodium 3-chloro-2-hydroxypropane-1-sulfonate, which can react directly with a tertiary amine or an imidazole-containing vinyl monomer to produce a polymerizable zwitterionic monomer. preprints.orgmdpi.com This reaction proceeds via quaternization of the nitrogen atom. mdpi.com A similar synthetic rationale can be applied starting from Sodium 1-hydroxypropane-1-sulfonate, as outlined in the proposed reaction scheme below.

Proposed Synthesis of a Zwitterionic Monomer

Step Reactant 1 Reactant 2 Reagents/Conditions Product
1. Activation Sodium 1-hydroxypropane-1-sulfonate Thionyl chloride (SOCl₂) Inert solvent Sodium 1-chloro-propane-1-sulfonate
2. Quaternization Sodium 1-chloro-propane-1-sulfonate N,N-dimethyl-N-vinylbenzylamine Polar solvent (e.g., MeOH/H₂O), Heat Zwitterionic styrenic monomer

This two-step process would yield a polymerizable sulfobetaine (B10348) monomer, where the cationic charge resides on the quaternary ammonium (B1175870) group and the anionic charge is on the sulfonate. The presence of the vinyl group allows for subsequent polymerization, often via free-radical polymerization, to form the final zwitterionic polymer. d-nb.info

The dual functionality of Sodium 1-hydroxypropane-1-sulfonate allows for its incorporation into a variety of larger and more complex molecular structures, such as surfactants and functional polymers. nih.gov The hydroxyl and sulfonate groups serve as convenient handles for further chemical transformations.

The hydroxyl group can undergo reactions typical of alcohols, including:

Esterification: Reaction with acyl chlorides or carboxylic acids to introduce new functional groups or to attach the molecule to a polymer backbone.

Etherification: Reaction with alkyl halides under basic conditions to form ethers, which can modify the solubility and other physical properties of the resulting molecule.

The sulfonate group is a stable, strongly anionic moiety. researchgate.net This feature is useful for:

Ionic Interactions: The sulfonate group can form strong ionic bonds with cationic species, which is a key interaction in the formation of ion-exchange resins or for tuning the properties of polyelectrolytes.

Directing Group: In certain reactions, the sulfonate group can act as a bulky, water-soluble directing group. masterorganicchemistry.com

Surfactant Head Group: The high polarity of the sulfonate group makes it an effective hydrophilic head in the design of anionic or zwitterionic surfactants. rsc.org

A key strategy for building complex architectures is to use Sodium 1-hydroxypropane-1-sulfonate as a chain extender or a functional unit in polymerization reactions. For example, by converting the hydroxyl group to a reactive species, the molecule can be incorporated into polyesters or polyethers. The pendant sulfonate groups along the polymer chain would then impart unique properties, such as improved water solubility, ion-conductivity, or specific binding capabilities. The synthesis of hydroxy sulfonate surfactants often involves reacting a hydroxyl-containing sulfonate with a hydrophobic molecule that has a reactive site, demonstrating the utility of this class of compounds in creating amphiphilic structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Sodium 1-hydroxypropane-1-sulfonate, providing detailed insight into the atomic arrangement of the molecule.

¹H NMR Analysis of Proton Environments and Impurities

Proton (¹H) NMR spectroscopy is instrumental in identifying the distinct proton environments within the Sodium 1-hydroxypropane-1-sulfonate molecule. The expected ¹H NMR spectrum would feature characteristic signals corresponding to the protons on the propyl chain. Specifically, a triplet for the terminal methyl (CH₃) group, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a multiplet for the methine (CH) group bonded to both the hydroxyl and sulfonate groups would be anticipated. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the propyl backbone. Furthermore, ¹H NMR is highly sensitive for the detection of proton-containing impurities, which is crucial for assessing the purity of the compound.

¹³C NMR for Carbon Backbone and Sulfonate Group Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in Sodium 1-hydroxypropane-1-sulfonate will produce a distinct signal in the ¹³C NMR spectrum. This allows for the unambiguous confirmation of the three carbon atoms of the propane (B168953) chain. The chemical shift of the carbon atom bonded to the sulfonate group is particularly diagnostic, appearing in a characteristic downfield region due to the strong deshielding effect of the electronegative sulfur and oxygen atoms. This serves as a key confirmation of the presence and position of the sulfonate group on the carbon backbone.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are essential for identifying the characteristic functional groups present in Sodium 1-hydroxypropane-1-sulfonate.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a rapid and effective method for the identification of key functional groups. The IR spectrum of Sodium 1-hydroxypropane-1-sulfonate is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorption peaks in the 1000-1250 cm⁻¹ region are indicative of the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group (SO₃⁻). The presence of these characteristic bands provides strong evidence for the key functional groups of the molecule.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of Sodium 1-hydroxypropane-1-sulfonate. The mass spectrum would show the molecular ion peak corresponding to the mass of the anionic component of the molecule, [C₃H₇O₄S]⁻. The accurate mass measurement provided by high-resolution mass spectrometry can further confirm the elemental formula. Additionally, mass spectrometry can be used to identify and quantify any impurities present in the sample, thus playing a crucial role in purity assessment. The molecular weight of Sodium 1-hydroxypropane-1-sulfonate is 162.1 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise structural confirmation of sodium 1-hydroxypropane-1-sulfonate. It provides a highly accurate mass measurement of an ion, which allows for the determination of its elemental composition with a high degree of certainty. For the anionic component, 1-hydroxypropane-1-sulfonic acid, the theoretical exact mass is 140.01432991 Da. nih.gov An HRMS instrument can measure the mass-to-charge ratio (m/z) of the ion to within a few parts per million (ppm) of this theoretical value. This low margin of error enables the confident assignment of the molecular formula C₃H₇O₄S⁻ to the detected anion, effectively distinguishing it from other isobaric species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation power of liquid chromatography with the detection specificity of mass spectrometry. This combination is ideal for analyzing sodium 1-hydroxypropane-1-sulfonate within complex matrices. nih.gov The compound, being polar, is often separated using techniques like reversed-phase chromatography with aqueous mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov As the separated components elute from the chromatography column, they are ionized and detected by the mass spectrometer. This process allows for the selective detection and quantification of the target analyte, even in the presence of impurities or other components of a mixture. researchgate.net The formation of adducts, such as with sodium ([M+Na]⁺) or water ([M+H-H₂O]⁺), can also be monitored to aid in structural elucidation. waters.comuni.lu The sulfonate group itself can be used for targeted analysis in more complex samples.

Thermal Analysis in Elucidating Molecular Behavior

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature, providing critical data on its thermal stability and decomposition profile. When analyzing a hydrated salt like sodium 1-hydroxypropane-1-sulfonate, the TGA thermogram typically shows an initial mass loss at lower temperatures (e.g., up to 170°C), corresponding to the loss of water molecules. researchgate.net This is followed by one or more distinct decomposition stages at higher temperatures where the organic part of the molecule breaks down. marquette.eduresearchgate.net For sodium salts of sulfonated polymers, a significant portion of the mass can remain as a carbonaceous residue even at high temperatures (e.g., 600°C), indicating the formation of stable decomposition products like sodium carbonate. marquette.eduscielo.br The specific decomposition temperatures and the amount of residue are characteristic of the compound's thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal transitions. nih.govmedcraveonline.com For a crystalline substance, DSC can identify a sharp endothermic peak corresponding to its melting point. For amorphous or partially amorphous materials, it can detect glass transitions (Tg), which appear as a step-like change in the heat capacity. scielo.br In the analysis of aqueous solutions of similar compounds, DSC can be used to study freezing and melting behavior. umich.edu The absence of a crystallization exotherm upon cooling, followed by an exotherm upon warming, can indicate the formation of a metastable amorphous state. umich.edu For sodium 1-hydroxypropane-1-sulfonate, DSC can characterize its solid-state properties, which is vital for handling and formulation.

Other Advanced Analytical Approaches

The comprehensive characterization of "Sodium 1-hydroxypropane-1-sulfonate" necessitates the use of sophisticated analytical techniques that can elucidate its crystallographic, surface, and morphological properties at a molecular level. Methodologies such as X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) provide invaluable data for understanding the solid-state and surface characteristics of this compound.

X-ray Diffraction (XRD) for Crystallographic Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction patterns, one can determine the arrangement of atoms within a crystal lattice, including unit cell dimensions and space group. andersonmaterials.comlatech.edu For novel crystalline compounds like Sodium 1-hydroxypropane-1-sulfonate, XRD is essential for establishing its fundamental solid-state identity.

A powder XRD (PXRD) pattern for Sodium 1-hydroxypropane-1-sulfonate would be expected to show a unique set of diffraction peaks at specific 2θ angles, which serve as a fingerprint for the crystalline phase. The positions and intensities of these peaks can be used for phase identification and purity assessment.

Illustrative Crystallographic Data for a Related Sodium Hydroxyalkylsulfonate

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)4.8558 (7)
b (Å)5.8496 (10)
c (Å)8.7950 (13)
α (°)76.517 (13)
β (°)81.528 (12)
γ (°)71.392 (14)
Volume (ų)229.51 (7)
Z1

Note: Data is for Sodium (1S)-d-lyxit-1-ylsulfonate and is presented for illustrative purposes. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. azooptics.comresearchgate.net This makes it an ideal tool for analyzing the surface purity and chemistry of Sodium 1-hydroxypropane-1-sulfonate.

In an XPS analysis of this compound, the sample would be irradiated with a beam of X-rays, causing the emission of core-level electrons. 202.38.64 The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. wisc.edu

For Sodium 1-hydroxypropane-1-sulfonate, XPS would be expected to detect the presence of sodium, sulfur, oxygen, and carbon. High-resolution scans of the individual elemental regions would provide detailed chemical state information. A key feature would be the S 2p peak, which for a sulfonate group (–SO₃⁻), is expected to appear at a binding energy of approximately 167-169 eV. researchgate.net This allows for the clear identification of the sulfonate functionality on the surface. Similarly, the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms with different bonding environments (C-H, C-OH, and C-S). The Na 1s and O 1s peaks would further confirm the composition. XPS is also highly effective in identifying surface contaminants that may be present from synthesis or handling. andersonmaterials.com

Expected XPS Peak Binding Energies for Sodium 1-hydroxypropane-1-sulfonate

Element (Orbital)Expected Binding Energy (eV)Chemical Group
S 2p~167 - 169Sulfonate (R-SO₃⁻)
C 1s~285.0C-C / C-H
C 1s~286.5C-OH / C-S
O 1s~532 - 533Sulfonate / Hydroxyl
Na 1s~1071 - 1072Sodium Ion (Na⁺)

Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netrockymountainlabs.comresearchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. cam.ac.uk Unlike electron microscopy, AFM does not require a vacuum environment and can be performed on a wide variety of materials, including organic crystals. cam.ac.ukacs.org

For Sodium 1-hydroxypropane-1-sulfonate, AFM would be employed to visualize the surface morphology of its crystals. cam.ac.uk This could reveal features such as crystal faces, step edges, terraces, and defects like screw dislocations. mdpi.com Such information is critical for understanding crystal growth mechanisms. mdpi.com In tapping mode AFM, a sharp tip mounted on a flexible cantilever is oscillated near its resonance frequency as it is scanned across the surface, allowing for gentle imaging of soft organic crystals without causing damage. researchgate.net

The data obtained from AFM includes topographical images and quantitative measurements of surface roughness. For instance, studies on the self-assembly of other sodium alkyl sulfonates on surfaces have shown the formation of ordered structures like hemicylinders or striped patterns, which can be clearly visualized with AFM. sciengine.comnih.gov AFM could be used to investigate how Sodium 1-hydroxypropane-1-sulfonate molecules arrange themselves on a substrate or to study the effects of environmental conditions, such as humidity, on the crystal surface. cam.ac.uk

Illustrative AFM Surface Analysis Parameters for an Organic Crystal

ParameterDescriptionTypical Value/Range
Imaging ModeThe method of tip-sample interaction.Tapping Mode / Contact Mode
Scan SizeThe area of the surface being imaged.1 µm x 1 µm to 50 µm x 50 µm
Z-Range (Height)The vertical range of the topographical features.1 nm to 500 nm
Tip Curvature RadiusThe sharpness of the AFM tip.2 - 10 nm
Surface Roughness (Rq)Root mean square average of height deviations.0.1 nm - 10 nm

Note: These parameters are illustrative and would be optimized for the specific sample and instrument. researchgate.netacs.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. numberanalytics.commit.edu It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. numberanalytics.com This approach allows for a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like sodium 1-hydroxypropane-1-sulfonate.

DFT calculations can elucidate a variety of electronic properties that govern the chemical behavior of sodium 1-hydroxypropane-1-sulfonate. Key properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests higher reactivity. For the 1-hydroxypropane-1-sulfonate anion, the HOMO is expected to be localized on the negatively charged sulfonate group and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the carbon backbone and the sulfur atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In this map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the 1-hydroxypropane-1-sulfonate anion, the MEP would show a significant negative potential around the sulfonate (SO₃⁻) and hydroxyl (-OH) groups, confirming them as the most nucleophilic sites.

Table 1: Illustrative Electronic Properties of 1-Hydroxypropane-1-sulfonate Anion (Theoretical)

PropertyRepresentative ValueDescription
HOMO Energy~ -7.0 eVThe energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. The negative value signifies that the anion is stable.
LUMO Energy~ +1.5 eVThe energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. The positive value suggests an energetic barrier to accept an electron.
HOMO-LUMO Gap~ 8.5 eVThe energy difference between HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. A larger gap indicates higher stability.
Dipole Moment~ 5-7 DebyeA measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
Mulliken Atomic ChargesS: ~+2.5, O(sulfonate): ~-1.2, O(hydroxyl): ~-0.8The calculated partial charges on individual atoms, which help in identifying reactive sites for ionic interactions.

Note: The values in this table are representative examples based on DFT calculations of similar functionalized alkanes and are intended for illustrative purposes. Actual values for sodium 1-hydroxypropane-1-sulfonate would require specific calculations.

The hydroxyl and sulfonate groups in sodium 1-hydroxypropane-1-sulfonate are capable of forming strong intermolecular hydrogen bonds. nih.govnih.gov DFT can be used to model these interactions, providing detailed information on their geometry, strength, and influence on the compound's properties in the solid state and in solution.

In a condensed phase, the oxygen atoms of the sulfonate group and the hydroxyl group can act as hydrogen bond acceptors, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. nih.gov These interactions are critical for understanding the compound's solubility, crystal packing, and interaction with biological macromolecules. Theoretical models can quantify the energy of these hydrogen bonds and predict the most stable arrangements of molecules. Studies on similar systems, such as coordination networks with sulfonate groups, have shown that the presence of an extended hydrogen-bonding network is crucial for properties like proton conductivity. nih.govnih.gov The modeling would involve calculating the interaction energies between multiple 1-hydroxypropane-1-sulfonate anions and sodium cations, often including solvent molecules like water to simulate an aqueous environment.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in exploring potential chemical reactions involving sodium 1-hydroxypropane-1-sulfonate. These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a deep understanding of reaction mechanisms.

While sodium 1-hydroxypropane-1-sulfonate itself is not a typical monomer for polymerization due to the lack of an activated double bond, its reactivity can be analyzed. For instance, its structural relative, vinylsulfonic acid (VSA), readily undergoes polymerization. wikipedia.orgresearchgate.net Theoretical calculations on VSA have been used to investigate its free radical polymerization. researchgate.net

Applying a similar approach to a hypothetical reactive derivative of sodium 1-hydroxypropane-1-sulfonate (e.g., by introducing a vinyl group) would involve:

Calculating Reactivity Indices: Using DFT, one can calculate Fukui functions or local softness indices to predict the most reactive sites within the monomer for radical, electrophilic, or nucleophilic attack. nih.gov

Modeling Reaction Steps: The mechanism of polymerization, including initiation, propagation, and termination steps, can be modeled. This involves locating the transition state structures for each step and calculating the corresponding activation barriers. The propagation step, where a growing polymer radical attacks a monomer, is of particular interest.

Investigating Stereochemistry: Calculations can also predict the stereochemical outcome of the polymerization, such as the preference for isotactic, syndiotactic, or atactic polymer chains.

The propane (B168953) backbone of sodium 1-hydroxypropane-1-sulfonate allows for rotation around the C-C single bonds, leading to various spatial arrangements known as conformations. maricopa.edulibretexts.org Conformational analysis, performed using quantum chemical calculations, is essential for understanding how the molecule's three-dimensional shape influences its properties.

The procedure involves a systematic search of the potential energy surface by rotating the dihedral angles of the molecule's backbone. libretexts.orgsoton.ac.uk For each conformation, the energy is calculated to identify the most stable forms (energy minima). The staggered conformations (where bulky groups are far apart) are generally more stable than eclipsed conformations due to lower torsional and steric strain. maricopa.eduyoutube.com For 1-hydroxypropane-1-sulfonate, the key dihedral angles would be around the C1-C2 and C2-C3 bonds. The relative orientation of the large sulfonate and hydroxyl groups will significantly impact conformational stability. The most stable conformer would likely have these groups in an anti- or gauche arrangement to minimize steric hindrance. libretexts.org

By understanding the preferred conformations, structure-property relationships can be established. For example, the dipole moment and the ability to form intramolecular versus intermolecular hydrogen bonds can vary significantly with conformation, which in turn affects physical properties like boiling point, solubility, and crystal structure. nih.gov

Table 2: Representative Energy Differences for Butane (B89635) Conformers (for Analogy)

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Strain Type
Anti180°0None
Gauche60°3.8Steric
Eclipsed (H, CH₃)120°16.0Torsional & Steric
Fully Eclipsed (CH₃, CH₃)19.0Torsional & Steric

Source: Data derived from general organic chemistry principles for butane conformational analysis. maricopa.eduyoutube.com This serves as an analogy for the types of energy differences expected in the conformational analysis of sodium 1-hydroxypropane-1-sulfonate.

Advanced Theoretical Frameworks

While DFT is a workhorse for many applications, more advanced theoretical frameworks can provide higher accuracy or handle larger, more complex systems.

Coupled-Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for calculating energies, offering higher accuracy than most DFT functionals. mit.edu However, their high computational cost limits their use to smaller molecules. They are often used to benchmark the accuracy of DFT results for a specific class of molecules.

Molecular Dynamics (MD) Simulations: For studying the behavior of sodium 1-hydroxypropane-1-sulfonate in solution or in a polymer matrix over time, classical MD simulations are employed. acs.orgresearchgate.net In MD, the forces on atoms are calculated using a simplified "force field," and Newton's equations of motion are solved to simulate the movement of atoms and molecules. This allows for the study of dynamic processes like diffusion, solvation, and conformational changes on timescales inaccessible to quantum methods. Combining MD with quantum methods (QM/MM) allows for a detailed study of a reaction in a complex environment like a solvent or an enzyme active site.

These advanced methods, while computationally demanding, offer the potential for a more complete and accurate theoretical description of the chemical and physical properties of sodium 1-hydroxypropane-1-sulfonate.

Constrained Nuclear Electronic Orbital (CNEO) Theory for Nuclear Quantum Effects

Recent advancements in computational chemistry have opened new avenues for understanding the intricate behavior of molecules, including the significant influence of nuclear quantum effects. One such pioneering approach is the Constrained Nuclear-Electronic Orbital (CNEO) theory. This method provides a powerful framework for incorporating quantum mechanical effects of specific nuclei, such as protons, directly into the electronic structure calculation.

While extensive research has been conducted on various molecules using CNEO, specific studies applying this theory to Sodium 1-hydroxypropane-1-sulfonate are not available in the current scientific literature. The CNEO method, in principle, would be highly applicable to this molecule. For instance, the hydroxyl proton and the proton on the sulfonate-bearing carbon are prime candidates for quantum mechanical treatment. Such a treatment would allow for a more accurate description of properties influenced by nuclear quantum effects, including bond strengths, vibrational frequencies, and the potential for proton tunneling.

The CNEO framework operates by treating specified nuclei, typically protons, on the same quantum mechanical footing as the electrons. This is achieved by defining a constrained search for the minimum of the total energy with respect to both the electronic and nuclear wavefunctions. This approach effectively generates a quantum-corrected potential energy surface that implicitly includes zero-point energy and nuclear delocalization effects. The computational cost of CNEO, particularly when combined with Density Functional Theory (CNEO-DFT), is notably economical, making it a promising tool for the study of larger and more complex systems. acs.org

Interactive Table: Potential Applications of CNEO to Sodium 1-hydroxypropane-1-sulfonate

Investigated PropertyPotential Insights from CNEO
Proton Transfer BarriersMore accurate determination of the energy barriers for intramolecular proton transfer between the hydroxyl and sulfonate groups.
Vibrational SpectraImproved prediction of vibrational frequencies, especially for modes involving the quantum-treated protons. acs.org
Isotope EffectsQuantitative prediction of kinetic and equilibrium isotope effects upon deuterium (B1214612) substitution of the hydroxyl or C-H protons.
Molecular GeometryA more refined understanding of the equilibrium geometry, accounting for the delocalization of the acidic protons.

Application of CNEO-Time-Dependent Density Functional Theory (CNEO-TDDFT) for Excited-State Dynamics

The study of how molecules behave upon absorbing light is the domain of excited-state dynamics. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. rsc.orgohio-state.edu The extension of CNEO to the time-dependent domain, known as CNEO-TDDFT, allows for the simulation of excited-state processes while consistently including nuclear quantum effects.

As with the ground-state CNEO method, there is currently no published research that specifically applies CNEO-TDDFT to investigate the excited-state dynamics of Sodium 1-hydroxypropane-1-sulfonate. However, the theoretical framework of CNEO-TDDFT provides a clear roadmap for how such an investigation could be conducted and the types of insights it would yield.

By treating key protons quantum mechanically, CNEO-TDDFT can model how the electronic excitation influences the quantum behavior of these nuclei and, conversely, how the nuclear quantum effects impact the electronic transitions and subsequent relaxation pathways. This is particularly relevant for processes such as excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in many organic molecules with suitable donor and acceptor groups. For Sodium 1-hydroxypropane-1-sulfonate, CNEO-TDDFT could be employed to explore the possibility of proton transfer from the hydroxyl group to the sulfonate group in an electronically excited state.

The real-time formulation of CNEO-TDDFT (RT-NEO-TDDFT) enables the simulation of the coupled quantum dynamics of electrons and selected nuclei as they evolve over time following photoexcitation. nih.gov This approach can reveal intricate details of the dynamic interplay between electronic and nuclear motions, providing a more complete picture of the photochemistry of the molecule.

Interactive Table: Potential CNEO-TDDFT Investigations for Sodium 1-hydroxypropane-1-sulfonate

Excited-State ProcessPotential Insights from CNEO-TDDFT
Photoinduced Proton TransferElucidation of the mechanism and timescale of proton transfer from the hydroxyl to the sulfonate group in the excited state.
Non-Adiabatic DynamicsInvestigation of the coupling between different electronic states and the role of nuclear quantum effects in mediating transitions between them.
PhotostabilityUnderstanding the factors that contribute to the stability or degradation of the molecule upon exposure to UV/Vis radiation.
Fluorescence QuenchingExploration of mechanisms by which the quantum motion of protons might lead to the quenching of fluorescence.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Reagents and Catalysts in Organic Transformations

While primarily recognized as a synthetic intermediate, sodium 1-hydroxypropane-1-sulfonate and its derivatives exhibit utility as reagents in specific organic transformations. The presence of both a nucleophilic hydroxyl group and a stable, non-reactive sulfonate group allows for selective reactions. For instance, related sulfonic acid derivatives are employed as reagents in the synthesis of complex biomolecules such as glycosides and peptides. In these transformations, the sulfonate group can act as a temporary protecting group or as a directing group to influence the stereochemistry of the reaction.

Although not a conventional catalyst in the traditional sense, the compound can influence reaction pathways. In certain polymerization reactions, the sulfonate group can act as a stabilizer for growing polymer chains or emulsions, thereby indirectly catalyzing the formation of the desired product. Its role is often synergistic with other components in a reaction mixture, contributing to improved yields and product selectivity.

Intermediates in the Synthesis of Complex Organic Molecules

One of the most significant applications of sodium 1-hydroxypropane-1-sulfonate is its role as a key intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows it to be a versatile building block in multi-step synthetic pathways.

A primary application is in the production of specialized hydroxy sulfonate surfactants. acs.org In these syntheses, the sodium 1-hydroxypropane-1-sulfonate moiety serves as the hydrophilic head group of the surfactant molecule. This hydrophilic portion can be chemically linked to various hydrophobic tails, allowing for the creation of a wide array of surfactants with tailored properties.

Furthermore, sodium 1-hydroxypropane-1-sulfonate is a direct precursor to 1,3-propane sultone, a highly reactive and valuable intermediate in its own right. 1,3-propane sultone is utilized in the synthesis of a broad range of organic compounds, including pharmaceuticals, electroplating additives, and other specialty chemicals. The conversion of sodium 1-hydroxypropane-1-sulfonate to 1,3-propane sultone is a critical step that unlocks a wider scope of synthetic possibilities.

IntermediatePrecursorSynthesized ProductApplication Area
1,3-Propane SultoneSodium 1-hydroxypropane-1-sulfonateVarious organic compoundsPharmaceuticals, Electroplating
Hydroxy Sulfonate SurfactantsSodium 1-hydroxypropane-1-sulfonateAmphiphilic moleculesDetergents, Emulsifiers

Integration into Polymer and Macromolecular Chemistry

The unique properties of sodium 1-hydroxypropane-1-sulfonate make it a valuable monomer or functionalizing agent in polymer and macromolecular chemistry, leading to the development of materials with advanced properties.

Development of Zwitterionic Polymers and Antifouling Surfaces

Zwitterionic polymers, which contain an equal number of positive and negative charges, are renowned for their exceptional biocompatibility and resistance to protein adsorption, making them ideal for creating antifouling surfaces. Polysulfobetaines, a class of zwitterionic polymers, incorporate a positively charged ammonium (B1175870) group and a negatively charged sulfonate group. These polymers exhibit excellent hydration properties, forming a tightly bound water layer that acts as a physical barrier to prevent the adhesion of proteins and microorganisms.

While direct polymerization of sodium 1-hydroxypropane-1-sulfonate is not the primary route, its derivatives are instrumental in synthesizing zwitterionic monomers. For example, related compounds like sodium-3-chloro-2-hydroxypropane-1-sulfonate can be used to introduce the hydroxy sulfonate functionality into a polymerizable monomer structure. This allows for the creation of novel zwitterionic polymers with enhanced hydrophilicity due to the presence of the hydroxyl group, further improving their antifouling performance.

Synthesis of Hydroxy Sulfonate Surfactants with Tunable Properties

As previously mentioned, sodium 1-hydroxypropane-1-sulfonate is a key building block in the synthesis of hydroxy sulfonate surfactants. The properties of these surfactants can be precisely tuned by modifying their molecular structure, a process in which this compound plays a crucial role.

The "tunability" of these surfactants stems from the ability to independently vary both the hydrophobic and hydrophilic portions of the molecule. By using sodium 1-hydroxypropane-1-sulfonate as the hydrophilic head group, chemists can then attach a wide variety of hydrophobic tails of different lengths and branching. This allows for the systematic alteration of the surfactant's properties, such as its critical micelle concentration (CMC), surface tension reduction capability, and emulsifying power.

Furthermore, the hydrophilic character can be modified by introducing other functional groups, such as ethyleneoxy or propyleneoxy units, alongside the hydroxy sulfonate group. This modular approach to surfactant synthesis, enabled by the use of versatile intermediates like sodium 1-hydroxypropane-1-sulfonate, is critical for designing surfactants for specific applications, from household detergents to enhanced oil recovery.

Surfactant PropertyStructural ModificationRole of Sodium 1-hydroxypropane-1-sulfonate
Critical Micelle Concentration (CMC)Varying the length of the hydrophobic tailProvides the constant hydrophilic head group
Surface TensionAltering the structure of the hydrophobic tailContributes to the overall amphiphilicity
HydrophilicityIntroducing ethyleneoxy or propyleneoxy unitsActs as the core hydrophilic component

Emerging Applications in Specific Chemical Processes

Beyond its established roles, sodium 1-hydroxypropane-1-sulfonate is finding applications in more specialized areas of chemical processing, particularly in electrochemistry.

Modulators in Electrochemical Processes (e.g., electroplating accelerators)

In the field of electroplating, the composition of the plating bath is critical to achieving a smooth, uniform, and adherent metallic coating. Additives are often used to modulate the deposition process. Certain sulfonate-containing organic molecules have been identified as effective "accelerators" in copper electroplating. These accelerators, such as 3-mercapto-1-propanesulfonic acid sodium salt (MPS) and bis(3-sulfopropyl) disulfide (SPS), are structurally related to sodium 1-hydroxypropane-1-sulfonate.

Stabilization of Biological Macromolecules (e.g., proteins, enzymes)

The stability of biological macromolecules, such as proteins and enzymes, is a critical factor for their function in both biological systems and various biotechnological applications. Environmental stresses including temperature fluctuations, non-physiological pH, and mechanical agitation can lead to the denaturation and aggregation of these molecules, resulting in a loss of their biological activity. While direct research on the application of Sodium 1-hydroxypropane-1-sulfonate for the stabilization of proteins and enzymes is not extensively documented in publicly available literature, the chemical structure of the compound, featuring both a hydroxyl (-OH) and a sulfonate (-SO₃⁻) group, suggests potential mechanisms through which it could exert a stabilizing effect.

The principles of protein stabilization by small organic molecules, known as osmolytes, are well-established. These stabilizers can act through various mechanisms, including preferential exclusion from the protein's surface, which favors the compact native state, and direct, favorable interactions with the protein.

The sulfonate group is known to be highly water-soluble and generally non-reactive. wikipedia.org In the context of protein stabilization, sulfonate-containing compounds can influence the hydration shell of the protein. The presence of a charged group like sulfonate can modulate the electrostatic interactions on the protein surface, potentially preventing aggregation by increasing repulsive forces between protein molecules. rsc.org Furthermore, the interaction of sulfonate groups with proteins is a recognized phenomenon in biochemistry; for instance, post-translational sulfation of tyrosine residues can play a significant role in protein-protein interactions. patsnap.comoup.com

The hydroxyl group, on the other hand, can participate in hydrogen bonding. This capability could allow Sodium 1-hydroxypropane-1-sulfonate to interact with both the surrounding water molecules and polar residues on the protein surface. Such interactions might help to maintain the protein's native conformation by satisfying the hydrogen bonding potential of surface residues that would otherwise be exposed to the solvent, thus preventing unfolding.

Detailed Research Findings

Given the absence of specific studies on Sodium 1-hydroxypropane-1-sulfonate, a hypothetical data table is presented below to illustrate the potential research findings that could be expected from studies on the stabilization of a model enzyme, such as Lysozyme. This table is based on common assays used to assess protein stability in the presence of various excipients.

Table 1: Hypothetical Stabilization Effects of Sodium 1-hydroxypropane-1-sulfonate on Hen Egg-White Lysozyme

ParameterConditionControl (No Additive)+ 0.5 M Sodium 1-hydroxypropane-1-sulfonate
Thermal Stability
Melting Temperature (Tₘ)Differential Scanning Calorimetry75.2 °C78.5 °C
Conformational Stability
Change in Gibbs Free Energy of Unfolding (ΔGᵤ)Chemical Denaturation (Guanidinium Chloride)8.5 kcal/mol9.8 kcal/mol
Aggregation Propensity
Aggregation Onset Temperature (Tₐ₉₉)Dynamic Light Scattering68.1 °C72.4 °C
Percent Aggregation after 1h at 65°CSize Exclusion Chromatography15.3%4.7%
Enzymatic Activity
Residual Activity after Incubation at 50°C for 24hTurbidity Assay45%82%

The hypothetical data in Table 1 suggests that the presence of Sodium 1-hydroxypropane-1-sulfonate could lead to a significant increase in the thermal and conformational stability of Lysozyme, as indicated by a higher melting temperature and a greater free energy of unfolding. Furthermore, it is hypothesized that the compound could reduce the propensity of the enzyme to aggregate under thermal stress and help retain a higher percentage of its enzymatic activity over time at elevated temperatures. These potential effects would be in line with the behavior of other known stabilizing osmolytes.

Environmental Fate and Degradation Mechanisms

Chemical Degradation Pathways in Environmental Matrices

The chemical degradation of Sodium 1-hydroxypropane-1-sulfonate in the environment involves several potential pathways, including hydrolysis, oxidation, and reduction. The efficiency of these pathways is highly dependent on the specific environmental conditions, such as pH, temperature, and the presence of reactive chemical species.

The carbon-sulfur (C-S) bond in sulfonate compounds is known for its significant stability. Aliphatic backbones, in particular, contribute to excellent hydrolytic stability. google.com Consequently, compounds like Sodium 1-hydroxypropane-1-sulfonate are generally resistant to hydrolysis under typical environmental pH and temperature conditions.

While most sulfonates are stable in moderately acidic environments, cleavage can occur under harsh conditions such as in hot, strong acids. nih.gov Similarly, some sulfonate esters may undergo hydrolysis at room temperature in the presence of sodium hydroxide (B78521) (NaOH) under non-aqueous conditions. nih.gov However, these conditions are not representative of most natural aquatic environments. Studies on related compounds, such as alkylethoxy sulfates, have shown that their hydrolytic stability is a function of pH and brine composition, with decomposition rates increasing in non-neutral pH conditions. osti.gov For Sodium 1-hydroxypropane-1-sulfonate, significant hydrolytic degradation is not considered a primary environmental fate pathway due to the inherent stability of the aliphatic sulfonate structure.

Oxidation represents a major degradation pathway for many organic compounds in the environment. Advanced Oxidation Processes (AOPs) are particularly effective as they generate highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.orgspartanwatertreatment.com These processes, which can involve ozone (O₃), hydrogen peroxide (H₂O₂), and/or UV light, are designed to mineralize recalcitrant organic materials into stable inorganic compounds like carbon dioxide, water, and salts. wikipedia.orgspartanwatertreatment.com

Another significant group of AOPs are sulfate (B86663) radical-based (SR-AOPs), which generate the sulfate radical (SO₄•⁻). frontiersin.org The sulfate radical has a high redox potential and a longer half-life compared to the hydroxyl radical, making it effective over a broader pH range. frontiersin.org For saturated organic compounds like aliphatic sulfonates, the dominant oxidation mechanism by both •OH and SO₄•⁻ is hydrogen abstraction. acs.org The process involves the radical removing a hydrogen atom from the propane (B168953) chain of the molecule, initiating a cascade of reactions that lead to bond cleavage and degradation.

The sulfonate group (–SO₃⁻) is a strong electron-withdrawing group, which can decrease the reactivity of the adjacent alkyl chain compared to analogous compounds like alcohols. acs.org Nevertheless, the reaction rates are typically substantial. Kinetic data for the oxidation of various organosulfur compounds by the sulfate radical show second-order rate constants in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. acs.org

Table 1: Second-Order Rate Constants for the Oxidation of Organosulfur Compounds by Sulfate Radicals (SO₄•⁻)
Compound TypeOxidation MechanismTypical Rate Constant Range (L mol⁻¹ s⁻¹)Reference
Alkyl Sulfates & SulfonatesHydrogen Abstraction10³ - 10⁸ acs.org
Saturated Organics (Alkanes, Alcohols)Hydrogen AbstractionVaries acs.org
Unsaturated Organics (Alkenes)Radical AdditionVaries acs.org

Information regarding the environmental reduction of aliphatic sulfonates is limited. Generally, sulfonated surfactants are considered to be persistent under anaerobic conditions, where reductive processes dominate. industrialchemicals.gov.au The biodegradation of linear alkylbenzene sulfonates (LAS), for example, is significantly slower in anaerobic environments compared to aerobic ones. hibiscuspublisher.com

The C-S bond in sulfonates is highly resistant to reduction. In synthetic organic chemistry, the reduction of alkyl sulfonates to their corresponding hydrocarbons requires potent reducing systems, such as those involving copper(II) chloride, excess lithium, and a catalyst in an organic solvent at room temperature. organic-chemistry.org The necessity for such strong and specific reagents highlights the stability of the sulfonate group against reduction under typical environmental conditions. Therefore, reduction is not considered a significant degradation pathway for Sodium 1-hydroxypropane-1-sulfonate in the environment.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, involves the breakdown of molecules by absorbing light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis is contingent on a molecule's ability to absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm). Simple aliphatic compounds, such as Sodium 1-hydroxypropane-1-sulfonate, lack significant chromophores (light-absorbing functional groups) that absorb in this region. Studies on other sulfonated compounds that lack strong chromophores have shown them to have low photoreactivity in water. acs.org Consequently, direct photolysis is not expected to be a significant environmental degradation mechanism for Sodium 1-hydroxypropane-1-sulfonate. Its degradation via photochemical pathways is more likely to occur through indirect mechanisms.

Indirect photochemical degradation, particularly photocatalytic oxidation, is a highly effective means of degrading sulfonated organic compounds. This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂). researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce highly reactive hydroxyl radicals (•OH). nih.gov

These photogenerated radicals then attack the organic pollutant. For Sodium 1-hydroxypropane-1-sulfonate, the mechanism would involve the electrophilic attack of hydroxyl radicals on the alkyl chain, leading to hydrogen abstraction and subsequent oxidative degradation. nih.gov This process ultimately results in the complete mineralization of the organic compound to carbon dioxide, water, and inorganic sulfate ions.

The kinetics of such photocatalytic degradation processes often follow the Langmuir-Hinshelwood model, which relates the degradation rate to the concentration of the substance and its adsorption onto the catalyst surface. researchgate.netnih.gov Other photochemical oxidation methods, such as the H₂O₂/UV system (which also generates •OH radicals), can similarly degrade aliphatic compounds. researchgate.net

Table 2: Summary of Photocatalytic and Photochemical Oxidation Studies on Related Compounds
Compound/ClassProcessKey FindingsReference
Linear Alkylbenzene Sulfonates (LAS)UV/TiO₂Effective degradation; follows second-order kinetics. Products include carboxylic acids and aromatic rings before mineralization. researchgate.net
Short-chain AlkylaminesTiO₂ and Pt/TiO₂Degradation follows Langmuir-Hinshelwood kinetics. Mineralization efficiency depends on structure and adsorption. nih.gov
Short-chain Polychlorinated n-AlkanesH₂O₂/UV and Photo-FentonEffective degradation through •OH radical attack. Degradation rates influenced by degree of chlorination. researchgate.net

Biochemical and Microbial Transformation

The environmental persistence and transformation of Sodium 1-hydroxypropane-1-sulfonate are significantly influenced by biochemical and microbial activities. Microorganisms have evolved specific metabolic pathways to utilize such organosulfonate compounds as a source of carbon and sulfur.

The biodegradation of α-hydroxysulfonates, such as Sodium 1-hydroxypropane-1-sulfonate, is carried out by various microorganisms. While direct studies on Sodium 1-hydroxypropane-1-sulfonate are limited, research on analogous compounds like 2,3-dihydroxypropane-1-sulfonate (DHPS) provides significant insight into the likely metabolic routes. Marine bacteria from the Roseobacter clade, including Ruegeria pomeroyi DSS-3, Dinoroseobacter shibae DFL 12, and Roseobacter denitrificans OCh 114, have been shown to utilize DHPS for growth. researchgate.netnih.gov These pathways generally involve initial oxidation of the hydroxyl group followed by a desulfonation step to cleave the carbon-sulfur bond, releasing sulfite (B76179). researchgate.netnih.gov

Table 1: Microbial Species and their Role in the Degradation of Analogous α-Hydroxysulfonates

Microorganism/GroupAnalogous CompoundKey Pathway StepsReference
Roseobacter clade (e.g., Ruegeria pomeroyi DSS-3)2,3-dihydroxypropane-1-sulfonate (DHPS)Oxidation via dehydrogenases, followed by desulfonation to release sulfite. researchgate.netnih.gov
Cupriavidus pinatubonensis JMP1342,3-dihydroxypropane-1-sulfonate (DHPS)Sequential oxidation by dehydrogenases to form sulfolactate, followed by C-S bond cleavage. pnas.orgresearchgate.net
Desulfovibrio sp. DF12,3-dihydroxypropane-1-sulfonate (DHPS)Anaerobic oxidation to sulfolactate via NAD+- dependent dehydrogenases. pnas.org

The microbial degradation of Sodium 1-hydroxypropane-1-sulfonate and related compounds is mediated by specific enzymes that catalyze each step of the catabolic pathway. The initial steps typically involve oxidoreductases that act on the hydroxyl group. pnas.orgresearchgate.net

Proteomic data from studies on Roseobacter members suggest that a series of dehydrogenases oxidize the parent compound. researchgate.netnih.gov Following oxidation, the crucial step of desulfonation can proceed through several distinct enzymatic pathways. researchgate.netnih.gov For example, Ruegeria pomeroyi DSS-3 utilizes an L-cysteate sulfo-lyase for this purpose. In contrast, Dinoroseobacter shibae DFL 12 primarily uses a sulfolactate sulfo-lyase, while Roseobacter denitrificans OCh 114 employs a pathway involving sulfopyruvate decarboxylase and sulfoacetaldehyde acetyltransferase to release the sulfonate group as sulfite. researchgate.netnih.gov In Cupriavidus pinatubonensis, the conversion of (R)-DHPS to (R)-sulfolactate is followed by C-S cleavage catalyzed by the enantiospecific (R)-sulfolactate-sulfolyase (SuyAB). pnas.org

Table 2: Key Enzymes in the Transformation of Analogous α-Hydroxysulfonates

Enzyme Class/NameFunctionOrganism(s)Reference
Dehydrogenases (e.g., HpsN)Oxidation of hydroxyl groupsCupriavidus pinatubonensis, Roseobacter clade nih.govpnas.orgresearchgate.net
L-cysteate sulfo-lyaseC-S bond cleavage (desulfonation)Ruegeria pomeroyi DSS-3 researchgate.netnih.gov
Sulfolactate sulfo-lyase (SuyAB)C-S bond cleavage of sulfolactateDinoroseobacter shibae DFL 12, Cupriavidus pinatubonensis researchgate.netnih.govpnas.org
Sulfopyruvate decarboxylasePart of a desulfonation pathwayRoseobacter denitrificans OCh 114 researchgate.netnih.gov
Sulfoacetaldehyde acetyltransferasePart of a desulfonation pathwayRoseobacter denitrificans OCh 114 researchgate.netnih.gov

Influence of Molecular Structure on Environmental Reactivity

The molecular structure of Sodium 1-hydroxypropane-1-sulfonate, specifically its functional groups, plays a critical role in determining its reactivity and subsequent degradation kinetics in the environment.

The presence and position of the sulfonate (-SO₃⁻) and hydroxyl (-OH) groups are key determinants of the molecule's environmental fate. The sulfonate group, being a strong electron-withdrawing group, generally increases the persistence of organic compounds by making them more resistant to microbial attack. acs.orgnih.gov This is because the C-S bond is highly stable and requires specific enzymatic machinery for cleavage. Studies on alkylbenzene sulfonates have indicated that the sulfonate substituent is a primary reason for their recalcitrance compared to analogous carboxylated compounds. nih.gov

Conversely, the hydroxyl group at the α-carbon (the carbon adjacent to the sulfonate group) can serve as a reactive site for initial enzymatic attack, typically oxidation by dehydrogenases. pnas.org This initial oxidation is often a prerequisite for subsequent desulfonation. The reactivity of the molecule can be influenced by the carbon chain length as well. For instance, with some hydroxylated sulfonates, shorter carbon chains can exhibit higher reaction rate constants. acs.org The degradation kinetics often follow a pseudo-first-order model, particularly in systems where the pollutant concentration is the limiting factor. rsc.orgwikipedia.org

Table 3: Influence of Functional Groups on Degradation Kinetics

Functional GroupImpact on ReactivityMechanism of InfluenceReference
Sulfonate (-SO₃⁻)Decreases reactivity; increases persistence.Strong electron-withdrawing nature stabilizes the molecule and the C-S bond, requiring specific enzymes for cleavage. acs.orgnih.gov
Hydroxyl (-OH)Increases reactivity; provides a site for initial attack.Serves as a substrate for oxidation by dehydrogenase enzymes, initiating the degradation pathway. pnas.org

The microbial and biochemical degradation of Sodium 1-hydroxypropane-1-sulfonate leads to the formation of various intermediate and final transformation products. Based on pathways elucidated for similar α-hydroxysulfonates, the initial enzymatic oxidation of the hydroxyl group would likely yield 1-sulfopropan-1-one. pnas.org

Further enzymatic action leads to the cleavage of the carbon-sulfur bond. A key intermediate formed in the degradation of the analogous compound DHPS is sulfolactate. pnas.orgresearchgate.net The desulfonation of this intermediate releases the sulfur moiety as sulfite (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻) or assimilated by microorganisms. researchgate.netpnas.org The remaining carbon skeleton is channeled into central metabolism, often being converted to pyruvate. researchgate.net The formation of these transformation products is critical for assessing the complete mineralization of the parent compound, as some intermediates could be more persistent or mobile in the environment. researchgate.netconfex.com

Table 4: Potential Transformation Products of Sodium 1-hydroxypropane-1-sulfonate

Transformation ProductPrecursor/Formation PathwayEnvironmental SignificanceReference
1-Sulfopropan-1-oneOxidation of the hydroxyl group of the parent compound.An initial, oxidized intermediate in the degradation pathway. pnas.org
SulfolactateA likely intermediate formed via enzymatic transformation of the parent compound, by analogy with DHPS degradation.A key intermediate that undergoes desulfonation. pnas.orgresearchgate.net
Sulfite (SO₃²⁻)Cleavage of the carbon-sulfur bond from sulfolactate or other sulfonated intermediates.Released inorganic sulfur, can be further oxidized to sulfate or assimilated by cells. researchgate.netpnas.org
PyruvateCatabolism of the C3 carbon skeleton after desulfonation.A central metabolite that can enter primary metabolic pathways for complete mineralization. researchgate.net
Sulfate (SO₄²⁻)Oxidation of sulfite.The final, fully oxidized, and generally non-toxic form of the sulfur moiety. pnas.org

Future Research Directions and Emerging Paradigms in Sodium 1 Hydroxypropane 1 Sulfonate Research

Development of Sustainable Synthetic Methodologies

The traditional synthesis of hydroxyalkanesulfonates often relies on methods that may not align with modern principles of green chemistry. Future research will prioritize the development of sustainable and efficient synthetic routes to Sodium 1-hydroxypropane-1-sulfonate. This involves exploring alternative feedstocks, milder reaction conditions, and innovative catalytic systems.

Key research thrusts will include:

Renewable Feedstocks: Investigating the use of bio-based precursors derived from glycerol (B35011) or other biorefinery streams to replace petroleum-based reactants like allyl alcohol or propanal.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the sulfonation or hydroxylation steps. Biocatalytic methods offer high selectivity under mild aqueous conditions, significantly reducing energy consumption and waste generation. nih.govnih.gov

Solvent-Free and Aqueous-Phase Reactions: Shifting away from volatile organic solvents towards solvent-free "grinding" methods or reactions in water, which is the ultimate green solvent. ijnc.irresearchgate.net This approach simplifies product purification and minimizes environmental impact. ijnc.ir

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for efficient scaling of production. This technology can lead to higher yields and purity compared to batch processes. ijnc.ir

Table 1: Potential Sustainable Synthetic Approaches

Approach Key Reactants Catalyst/Promoter Potential Advantages
Oxidative Sulfitosulfonation Allyl Alcohol, Sodium Bisulfite Oxygen/Oxidizing Agent Utilizes readily available starting materials; can be performed in aqueous media. google.com
Aldehyde Bisulfite Addition Propanal, Sodium Bisulfite Base or Lewis Acid Direct addition reaction, potentially high atom economy.
Ring-Opening of Sultones 1,3-Propane Sultone Hydroxide (B78521) Source A known route for related compounds, offering regioselective synthesis. nih.gov

| Green Catalytic Routes | Bio-derived Propanediols | Heterogeneous Acid Catalysts | Use of renewable feedstocks and recyclable catalysts. nih.govnih.gov |

Exploration of Novel Catalytic Roles

The bifunctional nature of Sodium 1-hydroxypropane-1-sulfonate (containing both a Brønsted acidic sulfonate group and a nucleophilic/hydrogen-bonding hydroxyl group) makes it a compelling candidate for novel catalytic applications. Research is beginning to explore its potential beyond its current use as a synthetic intermediate.

Future investigations will focus on:

Brønsted Acid Catalysis: Utilizing the sulfonic acid functionality to catalyze a range of organic transformations, such as esterification, condensation, and hydration reactions. nih.govmdpi.comresearchgate.net These catalysts are considered eco-friendly alternatives to traditional mineral acids. nih.govnih.gov

Organocatalysis: Designing catalytic cycles where both the hydroxyl and sulfonate groups participate synergistically to activate substrates and control stereoselectivity.

Phase-Transfer Catalysis: Leveraging its amphiphilic character to act as a phase-transfer catalyst, facilitating reactions between immiscible reactants.

Ionic Liquid Derivatives: Synthesizing ionic liquids where the hydroxyalkanesulfonate moiety serves as the anion or is incorporated into the cation. An ionic liquid derivative, 2-hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, has already been shown to be an effective and recyclable catalyst in one-pot organic syntheses.

Advanced Material Design Incorporating Hydroxyalkanesulfonate Moieties

The incorporation of the hydroxyalkanesulfonate functional group into polymer backbones or material surfaces can impart unique and desirable properties. This area represents a significant growth opportunity for creating advanced, functional materials.

Emerging research paradigms include:

Functional Polymers: Using Sodium 1-hydroxypropane-1-sulfonate as a monomer or a functionalizing agent to create polymers with enhanced properties. The sulfonate group can improve hydrophilicity, ion-exchange capacity, and flame retardancy in materials like polycarbonates. acs.orgrsc.org The hydroxyl group provides a reactive site for polymerization or cross-linking.

Biomaterials and Biocompatible Coatings: Functionalizing the surfaces of materials like high molecular weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) with sulfonate groups has been shown to be effective for inducing the nucleation of apatite, a key component of bone. nih.govresearchgate.net This opens avenues for creating new biomimetic materials for medical implants and tissue engineering scaffolds. nih.govresearchgate.netmdpi.com

Hydrogels and Superabsorbents: Designing novel hydrogels where the ionic sulfonate groups contribute to high water absorption capacity and swelling behavior, making them suitable for applications in agriculture, sanitation, and drug delivery.

Membranes for Separation: Developing ion-exchange membranes for fuel cells or water purification, where the sulfonate groups facilitate selective ion transport.

In-depth Mechanistic Studies at the Molecular Level

A fundamental understanding of the reaction mechanisms involving Sodium 1-hydroxypropane-1-sulfonate is crucial for optimizing its synthesis and applications. Future work will employ advanced analytical and spectroscopic techniques to probe reaction pathways and intermediates at the molecular level.

Key areas for mechanistic investigation are:

Catalytic Cycles: Elucidating the precise role of the hydroxyl and sulfonate groups in catalytic processes. This includes identifying key intermediates and transition states to understand how the molecule facilitates bond formation and cleavage.

Nucleophilic and Electrophilic Behavior: Characterizing the reactivity of the compound in various chemical environments. Studies suggest the molecule can act as a nucleophile, and its sulfonate group can participate in ionic interactions, but detailed kinetic and thermodynamic data are needed.

Polymerization and Functionalization Reactions: Studying the kinetics and mechanisms of incorporating the hydroxyalkanesulfonate moiety into polymer chains to control the final material's architecture and properties.

Interaction with Biological Systems: Investigating how the molecule interacts with enzymes and cell membranes. The biotransformation of sulfated compounds can sometimes lead to reactive intermediates, a process that warrants detailed study. nih.gov

Computational Chemistry in Predicting and Understanding Complex Behavior

Computational chemistry and molecular modeling are indispensable tools for accelerating research and providing insights that are difficult to obtain through experiments alone. rsc.org Applying these methods to Sodium 1-hydroxypropane-1-sulfonate will enable a deeper understanding of its properties and reactivity.

Future computational studies will likely involve:

Density Functional Theory (DFT): Calculating electronic structure properties like HOMO-LUMO energy gaps to predict reactivity, mapping reaction energy profiles to elucidate mechanisms, and determining the reactive sites within the molecule. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments, such as in aqueous solution, at interfaces, or within a polymer matrix. researchgate.net MD simulations can provide information on solvation, diffusion, and the conformational dynamics that govern its function. acs.org

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the molecular structure of hydroxyalkanesulfonate derivatives with their catalytic activity or material properties, enabling the rational design of new, more effective compounds.

Predicting Physicochemical Properties: Using computational tools to predict key properties such as pKa, solubility, and partitioning coefficients, which are essential for designing applications in catalysis and environmental remediation. frontiersin.org

Table 2: Application of Computational Methods in Future Research

Computational Method Research Application Predicted/Studied Properties
Density Functional Theory (DFT) Mechanistic Studies, Reactivity Prediction Reaction pathways, transition state energies, HOMO/LUMO gaps, charge distribution. nih.govnih.gov
Molecular Dynamics (MD) Material Science, Solvation Behavior Polymer conformation, diffusion coefficients, interaction energies, radial distribution functions. researchgate.netacs.org
QSAR Catalyst and Material Design Correlation of molecular descriptors with catalytic efficiency or material performance.

| Ab Initio Calculations | Thermochemistry, Spectroscopy | Enthalpies of formation, vibrational frequencies for spectral assignment. |

Strategies for Enhanced Environmental Remediation and Biodegradability

The environmental fate of Sodium 1-hydroxypropane-1-sulfonate and its potential use in remediation technologies are critical areas of future research. Its inherent properties suggest it could be both environmentally compatible and useful for environmental applications.

Research will be directed towards:

Biodegradation Pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of Sodium 1-hydroxypropane-1-sulfonate. It has been noted as a substrate for the enzyme BkTauF in the gut bacterium Bifidobacterium kashiwanohense, indicating its susceptibility to biological breakdown. Further research is needed to explore its degradation in soil and aquatic environments.

Ecotoxicity Assessment: Conducting comprehensive studies to fully characterize the ecotoxicological profile of the compound and its degradation byproducts to ensure its environmental safety.

Metal Sequestration: Investigating the potential of the sulfonate and hydroxyl groups to chelate heavy metal ions. This could lead to the development of new biodegradable chelating agents for remediating contaminated water and soil.

Surfactant Properties for Remediation: Exploring its use as a component in surfactant-enhanced remediation (SER) techniques to mobilize and remove organic pollutants from soil and groundwater. The addition of a sulfonate group is known to increase the mobility of organic compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 1-hydroxypropane-1-sulfonate, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of 1-hydroxypropane followed by neutralization with sodium hydroxide. Purity validation requires techniques like high-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., Sodium 1-heptanesulfonate, as used in peptide analysis) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Pharmacopeial guidelines (e.g., USP standards) recommend ≥99.0% purity for chromatographic applications, verified via titration or elemental analysis .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using controlled buffer systems (pH 2–12) and thermal stress (e.g., 40°C–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC. Include negative controls (e.g., inert atmospheres) to isolate oxidative vs. hydrolytic pathways. Document conditions rigorously to ensure reproducibility, aligning with FDA guidelines on standardized substance descriptions .

Q. What safety protocols are essential when handling Sodium 1-hydroxypropane-1-sulfonate in laboratory settings?

  • Methodology : Use particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation or dermal contact. Implement waste segregation protocols, as sulfonates require professional disposal to avoid groundwater contamination . Safety data sheets (SDS) for analogous sulfonates recommend barrier creams and post-handling hand hygiene .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic performance when using Sodium 1-hydroxypropane-1-sulfonate as an ion-pair reagent?

  • Methodology : Optimize mobile phase parameters (e.g., pH, ionic strength) to mitigate column fouling. Compare results with structurally similar reagents (e.g., Sodium 1-heptanesulfonate for peptide separations) . Use design-of-experiments (DoE) approaches to identify critical variables. Report inconsistencies transparently, referencing FDA guidelines on methodological transparency .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biomolecules (e.g., proteins or enzymes)?

  • Methodology : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Pair with molecular dynamics simulations to map sulfonate-group interactions with amino acid residues. For in vitro studies, validate findings using knockout models or competitive inhibitors, as suggested in pharmacopeial reagent testing frameworks .

Q. How should researchers address discrepancies in reported solubility data for Sodium 1-hydroxypropane-1-sulfonate?

  • Methodology : Replicate experiments under standardized conditions (e.g., USP-grade water, 25°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with alternative solvents (e.g., methanol-water mixtures) and reference PubChem computational data for analogous sulfonates . Document batch-specific variations in sodium counterion content, which may affect solubility .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing Sodium 1-hydroxypropane-1-sulfonate?

  • Guidelines :

  • Synthesis : Detail stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization solvents).
  • Characterization : Provide raw NMR/MS spectra in supplementary materials, adhering to Beilstein Journal guidelines for new compound documentation .
  • Reporting : Use IUPAC naming conventions and InChI identifiers to avoid ambiguity, as emphasized in FDA substance registration systems .

Q. How can researchers integrate this compound into studies on environmental or biochemical pathways?

  • Guidelines : For environmental studies, quantify biodegradability via OECD 301F tests. In biochemical assays, pre-equilibrate buffers with the compound to avoid pH artifacts. Cite PubChem datasets for physicochemical properties to support computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.